![molecular formula C27H44N4O2 B15167218 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-28-3](/img/structure/B15167218.png)
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a bis(octyloxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the bis(octyloxy)phenyl precursor, which is then reacted with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-{[3,4-Dimethoxyphenyl]methyl}pyrimidine-2,4-diamine
- 5-{[3,4-Diethoxyphenyl]methyl}pyrimidine-2,4-diamine
- 5-{[3,4-Dipropoxyphenyl]methyl}pyrimidine-2,4-diamine
Uniqueness
Compared to similar compounds, 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its longer alkoxy chains, which can influence its solubility, stability, and biological activity. The presence of octyloxy groups may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its efficacy in certain applications.
Properties
CAS No. |
650606-28-3 |
|---|---|
Molecular Formula |
C27H44N4O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
5-[(3,4-dioctoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H44N4O2/c1-3-5-7-9-11-13-17-32-24-16-15-22(19-23-21-30-27(29)31-26(23)28)20-25(24)33-18-14-12-10-8-6-4-2/h15-16,20-21H,3-14,17-19H2,1-2H3,(H4,28,29,30,31) |
InChI Key |
DMUDQRKFZBXBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


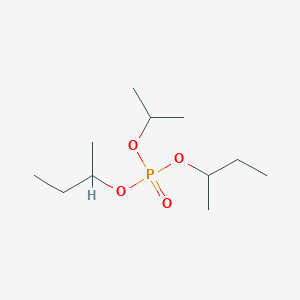

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
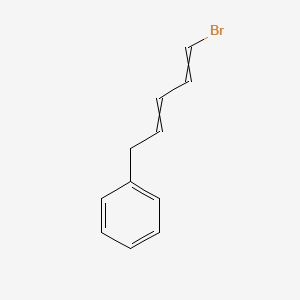
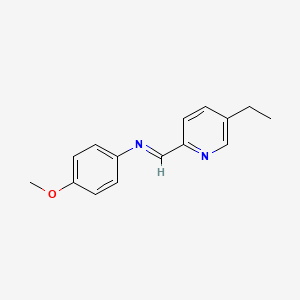
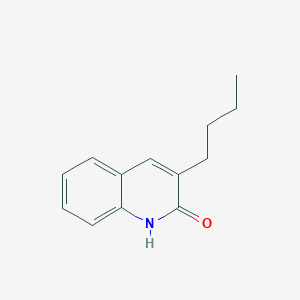

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
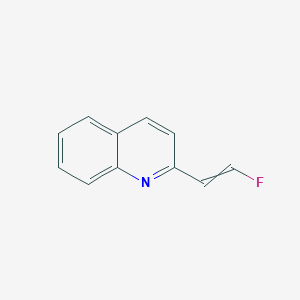
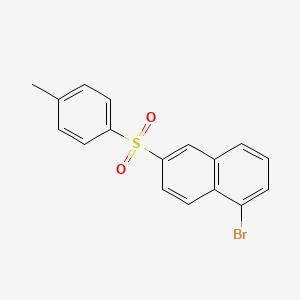
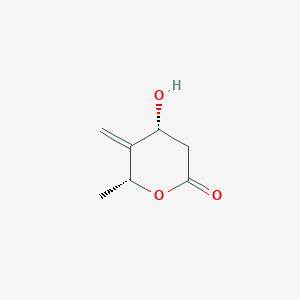
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
